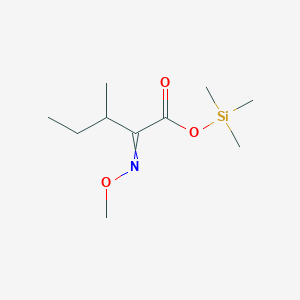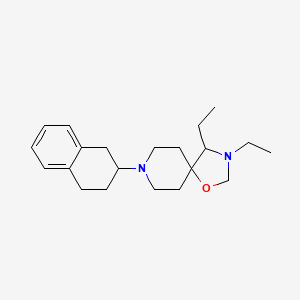
Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a tetrahydronaphthalene moiety, a piperidine ring, and an oxazolidine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts.
Synthesis of the Piperidine Ring: Piperidine can be synthesized via the hydrogenation of pyridine.
Formation of the Oxazolidine Ring: This involves the reaction of an amino alcohol with an aldehyde or ketone.
Spirocyclization: The final step involves the spirocyclization reaction where the tetrahydronaphthalene moiety is fused with the piperidine and oxazolidine rings under specific conditions, often involving acid or base catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazolidine ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): Shares the tetrahydronaphthalene moiety but lacks the spirocyclic structure.
Piperidine: Contains the piperidine ring but does not have the tetrahydronaphthalene or oxazolidine rings.
Oxazolidine: Features the oxazolidine ring but lacks the other components of the compound.
Uniqueness
The uniqueness of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] lies in its spirocyclic structure, which imparts specific chemical properties and potential biological activities not found in the individual components or simpler analogs.
特性
CAS番号 |
52109-31-6 |
|---|---|
分子式 |
C21H32N2O |
分子量 |
328.5 g/mol |
IUPAC名 |
3,4-diethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C21H32N2O/c1-3-20-21(24-16-22(20)4-2)11-13-23(14-12-21)19-10-9-17-7-5-6-8-18(17)15-19/h5-8,19-20H,3-4,9-16H2,1-2H3 |
InChIキー |
JTNZLQZXOOINRG-UHFFFAOYSA-N |
正規SMILES |
CCC1C2(CCN(CC2)C3CCC4=CC=CC=C4C3)OCN1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
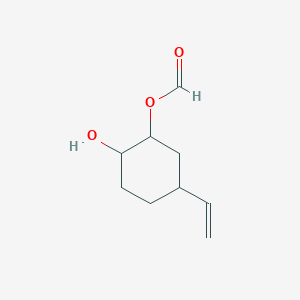
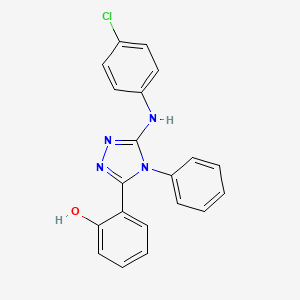
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
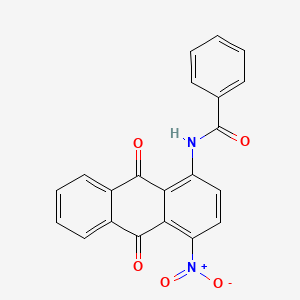
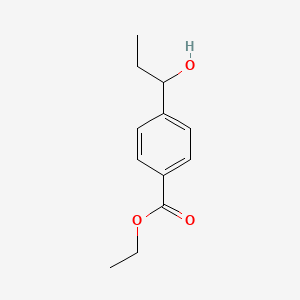
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
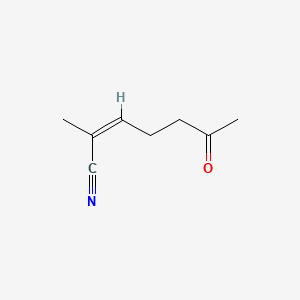
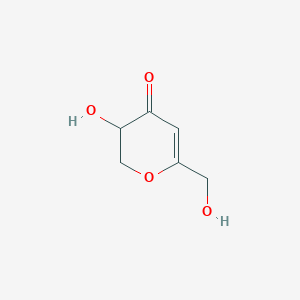
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
